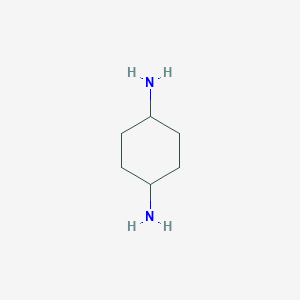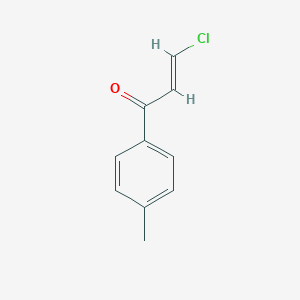
(R)-2-methyl-2H-pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-methyl-2H-pyran-4(3H)-one is a heterocyclic organic compound with the molecular formula C6H8O2 It is a derivative of pyran and is known for its unique structure, which includes a six-membered ring containing both oxygen and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (R)-2-methyl-2H-pyran-4(3H)-one can be synthesized through several methods. One common approach involves the reaction of glucose with piperidine in ethanol under reflux conditions with the introduction of argon gas. The reaction mixture is then treated with acetic acid and further heated. The concentrated reaction solution is diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography (silica gel) and high vacuum distillation, followed by recrystallization from hexane to obtain the final compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (R)-2-methyl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: 5-Hydroxy-6-methyl-2H-pyran-3,4-dione and 5-hydroxy-maltol.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted pyran-4-one derivatives with different functional groups.
Applications De Recherche Scientifique
(R)-2-methyl-2H-pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its unique aroma and in the production of certain polymers and resins.
Mécanisme D'action
The mechanism of action of (R)-2-methyl-2H-pyran-4(3H)-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, which is facilitated by the presence of hydroxyl groups and the unstable enol structure in its moiety . This activity helps in reducing oxidative stress and protecting cells from damage.
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-2,3-dihydromaltol
- 3,5-Dihydroxy-6-methyl-2H-pyran-4-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness: (R)-2-methyl-2H-pyran-4(3H)-one is unique due to its specific structure and the presence of a methyl group at the 2-position, which influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct antioxidant activities and has different applications in various fields.
Propriétés
Numéro CAS |
19185-89-8 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3 |
Clé InChI |
QQOGPTKWBZTBHM-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CO1 |
SMILES canonique |
CC1CC(=O)C=CO1 |
Synonymes |
4H-Pyran-4-one,2,3-dihydro-2-methyl-(8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)


![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)



